Molecular weight and formula of 4-formylpiperidine TFA salt
Molecular weight and formula of 4-formylpiperidine TFA salt
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Formylpiperidine Trifluoroacetate (TFA) Salt
Executive Summary
In modern medicinal chemistry and rational drug design, functionalized piperidines are ubiquitous structural motifs. Among these, 4-formylpiperidine serves as a highly versatile bifunctional synthon. However, the free base form of 4-formylpiperidine is inherently unstable; the presence of both a nucleophilic secondary amine and a reactive electrophilic aldehyde in the same molecule leads to rapid intermolecular self-condensation and polymerization.
To bypass this degradation, the compound is universally synthesized, stored, and utilized as a trifluoroacetate (TFA) salt . The protonation of the piperidine nitrogen by trifluoroacetic acid renders it non-nucleophilic, effectively locking the molecule in a stable state until it is deliberately neutralized in situ during downstream reactions. This guide provides an in-depth technical analysis of 4-formylpiperidine TFA salt, detailing its exact physicochemical properties, synthesis protocols, and critical role in advanced drug discovery workflows.
Physicochemical Profiling & Structural Causality
The exact molecular weight and formula of the TFA salt are critical for accurate stoichiometric calculations in high-throughput synthesis and library generation. The salt is formed by a 1:1 stoichiometric ratio of 4-formylpiperidine and trifluoroacetic acid.
Table 1: Quantitative Physicochemical Data of 4-Formylpiperidine TFA Salt
| Property | Quantitative Value / Description |
| Chemical Name | 4-Formylpiperidine trifluoroacetate |
| Molecular Formula | C₈H₁₂F₃NO₃ |
| Molecular Weight | 227.18 g/mol |
| Exact Mass | 227.0766 Da |
| Parent Base Formula | C₆H₁₁NO (MW: 113.16 g/mol ) |
| Counterion Formula | C₂HF₃O₂ (TFA, MW: 114.02 g/mol ) |
| Physical State | Off-white to pale yellow solid/oil (Highly hygroscopic) |
Causality of the Salt Form: Why utilize the TFA salt instead of the hydrochloride (HCl) salt? While HCl salts are common, the Boc-deprotection required to yield 4-formylpiperidine is most efficiently and cleanly executed using TFA in dichloromethane (DCM)[1]. TFA provides a milder acidic environment compared to anhydrous HCl, preventing the degradation or hydration of the sensitive formyl (aldehyde) group. Furthermore, the resulting TFA salt exhibits superior solubility in organic solvents (like DCM, DMF, and THF) used in subsequent coupling reactions.
Synthetic Methodology: Preparation of the TFA Salt
The standard protocol for accessing 4-formylpiperidine TFA salt relies on the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group from commercially available N-Boc-4-formylpiperidine[1].
Caption: Workflow for the Boc-deprotection of N-Boc-4-formylpiperidine to yield the stabilized TFA salt.
Step-by-Step Protocol: Boc-Deprotection (Self-Validating Workflow)
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Preparation: Dissolve N-Boc-4-formylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Cool the reaction flask to 0 °C under an inert nitrogen atmosphere.
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Acid Addition: Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA to DCM.
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Reaction Monitoring (Physical Validation): Observe the reaction. The cleavage of the Boc group generates isobutylene and carbon dioxide. The active bubbling of CO₂ serves as a physical indicator of reaction progress. Allow the mixture to warm to room temperature and stir for 1 to 4 hours[1].
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Concentration: Once bubbling ceases, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual, unreacted TFA azeotropically.
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Analytical Validation: Analyze the crude oil via ¹H NMR (CDCl₃). The protocol is validated as successful when the intense 9H singlet at ~1.45 ppm (corresponding to the tert-butyl group) is completely absent, while the aldehyde proton signature remains intact as a distinct doublet or singlet near ~9.6 ppm.
Applications in Advanced Drug Design
4-Formylpiperidine TFA salt is predominantly utilized as an electrophile in reductive amination reactions. This pathway is critical for appending the piperidine scaffold to complex molecules, a strategy frequently employed to improve the pharmacokinetic properties (e.g., metabolic stability, basicity, and aqueous solubility) of drug candidates.
Recent literature highlights its use in the synthesis of highly complex therapeutics, including heterobifunctional PROTACs targeting hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy[2], and closure-stabilizing integrin (αIIbβ3) inhibitors.
Caption: Mechanistic pathway of reductive amination utilizing 4-formylpiperidine TFA salt.
Step-by-Step Protocol: Reductive Amination
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild enough to tolerate the presence of the unreacted aldehyde and selectively reduces the iminium ion intermediate.
Table 2: Comparative Reagent Selection for Reductive Amination
| Reducing Agent | Reactivity | Optimal pH | Causality / Use Case in Workflow |
| NaBH(OAc)₃ | Mild | 4 - 5 | Preferred for aldehydes; selectively reduces imines without touching the carbonyl. |
| NaBH₃CN | Moderate | 6 - 8 | Useful for sterically hindered amines; requires strict fume hood use due to HCN gas risk. |
| NaBH₄ | Strong | > 8 | Too aggressive; prematurely reduces the aldehyde to an alcohol before imine formation. |
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Neutralization & Condensation: Dissolve the target primary or secondary amine (1.0 eq) and 4-formylpiperidine TFA salt (1.2 eq) in 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the TFA salt and liberate the free piperidine base. Stir at room temperature for 1-2 hours to allow the iminium intermediate to form[1].
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Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 eq) portion-wise. A catalytic amount of acetic acid can be added to maintain the optimal pH (4-5) for iminium activation[1].
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Self-Validating Check: Monitor the reaction via LC-MS. The reaction is complete when the mass of the target amine is fully consumed and replaced by the mass of the alkylated product.
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Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into the organic layer (DCM or EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate for subsequent purification.
References
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Building Blocks Catalogue June 2020 Namiki Shoji Co., Ltd. URL: [Link]
- Heterobifunctional compounds for the degradation of hpk1 (WO2025163390A2)
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A general chemical principle for creating closure-stabilizing integrin inhibitors PMC - NIH URL: [Link]
